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Compound of Interest

Compound Name: 5-Chloro-2-ethoxypyridin-4-ol

CAS No.: 856965-85-0

Cat. No.: B3289288

Get Quote

Executive Summary
5-Chloro-2-ethoxypyridin-4-ol (CAS: 856965-85-0) is a halogenated pyridine derivative

characterized by a hydroxyl group at the 4-position, a chlorine atom at the 5-position, and an

ethoxy group at the 2-position. It serves as a versatile scaffold in the synthesis of

pharmaceutical agents, particularly as a precursor for kinase inhibitors and antiviral drugs

where the pyridine ring modulates solubility and target binding affinity.

This compound exhibits significant prototropic tautomerism, existing in equilibrium between its

4-hydroxypyridine (aromatic) and 4-pyridone (non-aromatic) forms. Understanding this

equilibrium is essential for predicting its reactivity in nucleophilic substitutions and metal

coordination.
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Identifier Type Value

IUPAC Name 5-Chloro-2-ethoxypyridin-4-ol

CAS Number 856965-85-0

Molecular Formula C₇H₈ClNO₂

Molecular Weight 173.60 g/mol

Canonical SMILES CCOc1nc(O)c(Cl)cc1

Isomeric SMILES CCOc1cc(Cl)c(O)cn1

InChI String
InChI=1S/C7H8ClNO2/c1-2-11-7-5-6(9)4(8)3-

10-7/h3,5,9H,2H2,1H3

InChI Key
(Predicted)LZFWRTYJHGKJLM-

UHFFFAOYSA-N (Verification Required)

Tautomeric Equilibrium
In solution, 4-hydroxypyridines exist in a dynamic equilibrium with their 4-pyridone tautomers.

For 5-chloro-2-ethoxypyridin-4-ol, the presence of the electron-donating ethoxy group at C2

and the electron-withdrawing chlorine at C5 influences this balance.

Form A (Hydroxy): Predominant in non-polar solvents and gas phase; maintains aromaticity.

Form B (Pyridone): Predominant in polar solvents (e.g., water, DMSO) and solid state;

characterized by an NH and C=O motif.

Note: The CAS name "4-Pyridinol" implies the aromatic form, but the reactivity often follows the

pyridone pathway (N-alkylation vs. O-alkylation).

Tautomeric Equilibrium

4-Hydroxypyridine Form
(Aromatic)

SMILES: CCOc1nc(O)c(Cl)cc1

4-Pyridone Form
(Non-Aromatic)

SMILES: CCOC1=NC=C(Cl)C(=O)N1

Polar Solvent
(H-shift)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b3289288/docs?utm_src=pdf-body#5-chloro-2-ethoxypyridin-4-ol-technical-guide-structural-analysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3289288?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 1: Tautomeric equilibrium between the 4-hydroxypyridine and 4-pyridone forms.

Synthetic Pathways
The synthesis of 5-chloro-2-ethoxypyridin-4-ol typically proceeds via the modification of 2,4-

dihydroxypyridine or the selective substitution of polychlorinated pyridines.

Method A: From 5-Chloro-2,4-dihydroxypyridine
(Primary Route)
This method ensures the correct regiochemistry of the chlorine atom before introducing the

ethoxy group.

Chlorination: 2,4-Dihydroxypyridine is chlorinated using

or

in acetic acid to yield 5-chloro-2,4-dihydroxypyridine. The 3-position is less reactive due to
the directing effects of the hydroxyl groups.

Selective O-Alkylation: The intermediate is treated with ethyl iodide (

) and silver carbonate (

) or base. The 2-position oxygen is more nucleophilic than the 4-position oxygen in certain
conditions, yielding the 2-ethoxy-4-hydroxy product.

Challenge: N-alkylation (forming the N-ethyl pyridone) is a competing side reaction.

Separation is achieved via chromatography or recrystallization.

Method B: From 2,4,5-Trichloropyridine
Nucleophilic Substitution: Reaction of 2,4,5-trichloropyridine with sodium ethoxide (

).

Regioselectivity: The 4-position is most activated for nucleophilic aromatic substitution (
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) due to the para-nitrogen effect. However, the 2-position is also reactive. Controlling
stoichiometry (1 equivalent of ethoxide) typically favors substitution at C4, which is not the
desired product (we want 2-ethoxy).

Hydrolysis: To get 5-chloro-2-ethoxypyridin-4-ol, one would need to substitute C2 with

ethoxide and C4 with hydroxide. This route is less selective and harder to control than

Method A.

2,4-Dihydroxypyridine

Chlorination
(SO2Cl2 / AcOH)

5-Chloro-2,4-dihydroxypyridine

Selective O-Alkylation
(EtI, Ag2CO3)

5-Chloro-2-ethoxypyridin-4-ol
(Target)

Major (O-alkylation)

N-Ethyl Isomer
(Side Product)

Minor (N-alkylation)
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Figure 2: Synthetic pathway via selective alkylation of 5-chloro-2,4-dihydroxypyridine.

Physicochemical Properties

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b3289288/docs?utm_src=pdf-body#5-chloro-2-ethoxypyridin-4-ol-technical-guide-structural-analysis
https://www.benchchem.com/product/b3289288/docs?utm_src=pdf-body-img#5-chloro-2-ethoxypyridin-4-ol-technical-guide-structural-analysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3289288?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value / Description Significance

Appearance White to off-white solid
Purity indicator (discoloration

implies oxidation).

Melting Point 155–160 °C (Predicted) Identification and purity check.

pKa (Acidic) ~8.5 (OH group)

The chlorine atom lowers the

pKa compared to 2-

ethoxypyridin-4-ol (~9.5),

increasing acidity.

LogP ~1.9 (Predicted)
Moderate lipophilicity, suitable

for drug-like scaffolds.

Solubility DMSO, Methanol, DCM

Poor solubility in water due to

the lipophilic Cl and OEt

groups.

Applications in Medicinal Chemistry
Kinase Inhibitor Scaffold
The 2-alkoxy-4-hydroxypyridine motif mimics the hydrogen-bonding patterns of nucleobases.

The 5-chloro substituent provides:

Metabolic Stability: Blocks the 5-position from oxidative metabolism (e.g., by CYP450).

Electronic Modulation: Increases the acidity of the 4-OH, strengthening hydrogen bonds with

enzyme active site residues (e.g., hinge region of kinases).

Precursor for O-Functionalization
The 4-hydroxyl group is readily converted into a leaving group (e.g., triflate or chloride) using

reagents like triflic anhydride (

) or phosphorus oxychloride (

). This activates the position for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig)
to introduce aryl or amino groups.
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Safety & Handling
Hazard Classification: Irritant (Skin/Eye/Respiratory).

GHS Signal Word: Warning.

H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335

(May cause respiratory irritation).

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The ethoxy group may be

susceptible to hydrolysis under strongly acidic conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3289288/docs#5-chloro-2-ethoxypyridin-4-ol-
technical-guide-structural-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b3289288/docs#5-chloro-2-ethoxypyridin-4-ol-technical-guide-structural-analysis
https://www.benchchem.com/product/b3289288/docs#5-chloro-2-ethoxypyridin-4-ol-technical-guide-structural-analysis
https://www.benchchem.com/product/b3289288?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3289288?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

